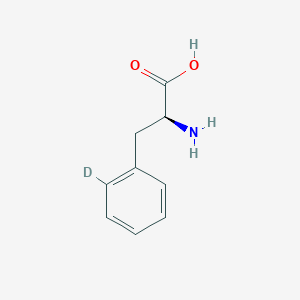
L-Phenylalanine-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine-d1 is a deuterated form of L-Phenylalanine, an essential amino acid. The deuterium atom replaces one of the hydrogen atoms in the phenylalanine molecule. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
L-Phenylalanine-d1 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, the reaction of benzyl alcohol with deuterated ammonia and hydrogen cyanide can produce deuterated phenylalanine . Another method involves the enzymatic conversion of deuterated precursors using engineered microorganisms .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce high yields of L-Phenylalanine, which can then be deuterated through chemical or enzymatic processes .
化学反应分析
Types of Reactions
L-Phenylalanine-d1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to phenylpyruvate.
Reduction: Reduction reactions can produce phenylethylamine from this compound.
Substitution: Substitution reactions can introduce different functional groups into the phenylalanine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Phenylpyruvate: Formed through oxidation.
Phenylethylamine: Formed through reduction.
Substituted Phenylalanine Derivatives: Formed through substitution reactions.
科学研究应用
L-Phenylalanine-d1 is widely used in scientific research due to its unique properties. Some applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Nutritional Studies: Used to study the metabolism of amino acids in the body.
Industrial Applications: Used in the production of various chemicals and as a building block for synthetic biology.
作用机制
L-Phenylalanine-d1 exerts its effects through its role as a precursor for various neurotransmitters, including dopamine, norepinephrine, and epinephrine. The deuterium atom in this compound allows for precise tracking in metabolic studies, providing insights into the pathways and molecular targets involved .
相似化合物的比较
Similar Compounds
L-Phenylalanine: The non-deuterated form, widely used in protein synthesis and metabolic studies.
DL-Phenylalanine: A racemic mixture of D- and L-Phenylalanine, used in various therapeutic applications.
D-Phenylalanine: The D-isomer, investigated for its potential analgesic effects.
Uniqueness
L-Phenylalanine-d1 is unique due to the presence of the deuterium atom, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed metabolic analysis is required .
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
166.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-deuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4D |
InChI 键 |
COLNVLDHVKWLRT-VXAWTPICSA-N |
手性 SMILES |
[2H]C1=C(C=CC=C1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



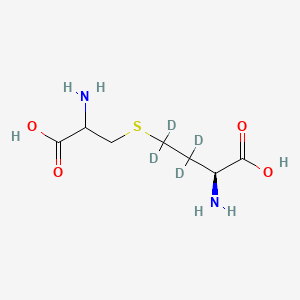

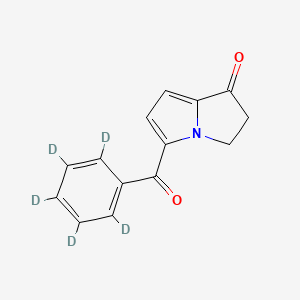

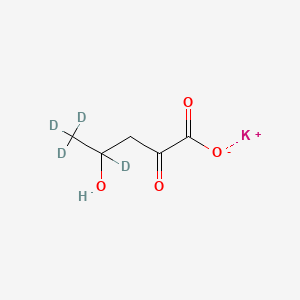
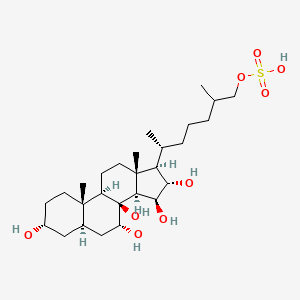
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
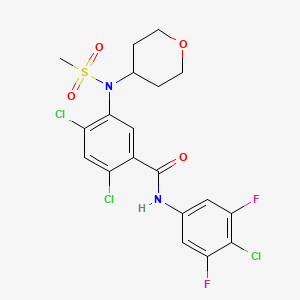
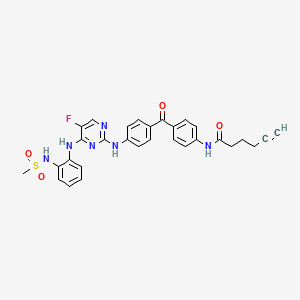
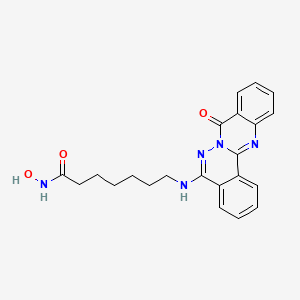
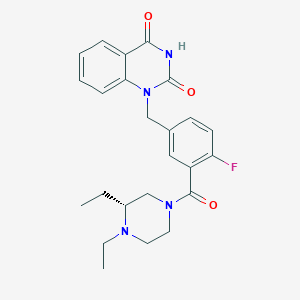
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

